REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH3:6])[CH2:5][O:4]1)[CH3:2].[N-:7]=[N+:8]=[N-:9].[Na+]>>[CH2:1]([C@@:3]1([CH3:6])[CH2:5][O:4]1)[CH3:2].[N:7]([CH2:5][C@:3]([CH3:6])([OH:4])[CH2:1][CH3:2])=[N+:8]=[N-:9] |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1(OC1)C
|
Name
|
Tris SO4
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
halohydrin
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
189 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
24 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature (24° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times
|
Type
|
ADDITION
|
Details
|
by adding 50 mL ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on a silica gel 60 H
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[C@@]1(OC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 mg | |
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C[C@@](CC)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH3:6])[CH2:5][O:4]1)[CH3:2].[N-:7]=[N+:8]=[N-:9].[Na+]>>[CH2:1]([C@@:3]1([CH3:6])[CH2:5][O:4]1)[CH3:2].[N:7]([CH2:5][C@:3]([CH3:6])([OH:4])[CH2:1][CH3:2])=[N+:8]=[N-:9] |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1(OC1)C
|
Name
|
Tris SO4
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
halohydrin
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
189 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
24 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature (24° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times
|
Type
|
ADDITION
|
Details
|
by adding 50 mL ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on a silica gel 60 H
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[C@@]1(OC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 mg | |
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C[C@@](CC)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |